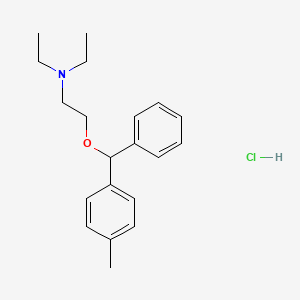
1-(Acetyloxy)naphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a chemical compound with the molecular formula
- It consists of a naphthalene ring system with a carboxylic acid group (COOH) at position 2 and an acetyl group (CH3CO-) attached to the oxygen atom of the carboxylic acid group.
- This compound is of interest due to its unique structure and potential applications.
1-(Acetyloxy)naphthalene-2-carboxylic acid: C11H8O2
.Métodos De Preparación
Synthetic Routes: One common synthetic route involves the acetylation of naphthalene-2-carboxylic acid using acetic anhydride or acetyl chloride.
Reaction Conditions: The reaction typically occurs under reflux conditions with a suitable solvent (e.g., dichloromethane or chloroform).
Industrial Production: While not widely produced industrially, laboratory-scale synthesis is feasible.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents depend on the desired transformation, but common ones include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and acid/base catalysts.
Major Products: The major products depend on the reaction conditions and substituents present.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity.
Medicine: Research into its pharmacological properties.
Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.
Mecanismo De Acción
- The exact mechanism of action for this compound depends on its specific application.
- In biological systems, it may interact with cellular targets, affecting metabolic pathways or signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds: Other naphthalene carboxylic acids, such as naphthalene-1-carboxylic acid and naphthalene-2-carboxylic acid.
Uniqueness: The acetyl group at position 2 distinguishes it from other naphthalene carboxylic acids.
Propiedades
Número CAS |
6301-40-2 |
|---|---|
Fórmula molecular |
C13H10O4 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
1-acetyloxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O4/c1-8(14)17-12-10-5-3-2-4-9(10)6-7-11(12)13(15)16/h2-7H,1H3,(H,15,16) |
Clave InChI |
OTXGVXYCMIJUGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=CC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


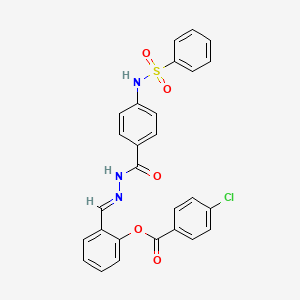
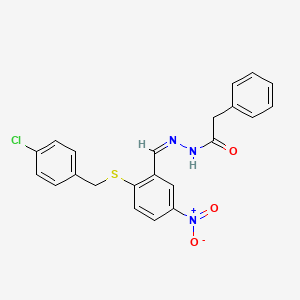
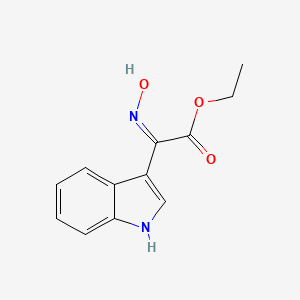
![N-[4-(4-acetamidophenyl)sulfinylphenyl]acetamide](/img/structure/B11999761.png)
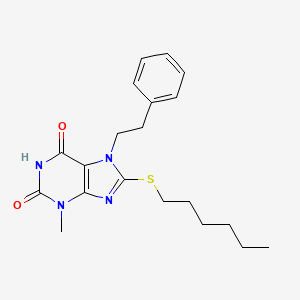

![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999766.png)
![N'-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11999780.png)

![2-Butyl-2-({[4-(dimethylamino)-2-(4-methoxybenzyl)phenyl]sulfonyl}methyl)hexanal](/img/structure/B11999792.png)

![Tricyclo[2.2.1.02,6]heptane-3,5-diol](/img/structure/B11999806.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11999811.png)
